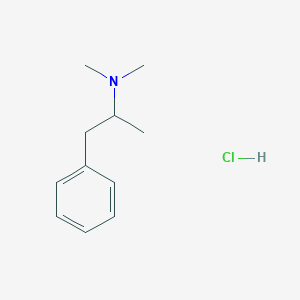

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride

描述

Synthesis Analysis

The synthesis of related compounds involves the use of electrophilic nitrogen sources and the formation of enamines. For instance, the paper titled "N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones" describes a method for the direct diamination of alpha,beta-unsaturated ketones using N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2) without metal catalysts . This process could potentially be adapted for the synthesis of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride by choosing appropriate starting materials and reaction conditions.

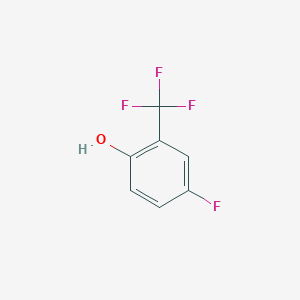

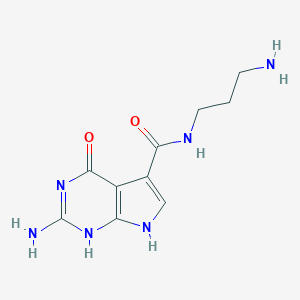

Molecular Structure Analysis

The molecular structure of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride would likely be influenced by the presence of the trimethylbenzene group and the ethanamine moiety. The papers do not directly address the molecular structure of this compound, but the principles of electrophilic substitution and the formation of enamines, as discussed in the provided papers, are relevant to understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride include the formation of enamines through elimination and dehydrohalogenation reactions. The paper "Alpha-chloro Enamines, Reactive Intermediates for Synthesis - 1-chloro-N,N,2-trimethylpropenylamine" discusses the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, which is an enamine, indicating that similar methodologies could be applied to the synthesis of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride would be influenced by its functional groups and molecular structure. While the papers do not provide specific information on this compound, they do offer insights into the properties of related compounds. For example, the reactivity of enamines as intermediates and the influence of protective groups on the stability and reactivity of diamines can be inferred from the first paper .

科学研究应用

Environmental Fate and Behavior of Chemical Compounds

Research on parabens, which are chemicals used similarly in various consumer products, highlights the importance of understanding the occurrence, fate, and behavior of chemical compounds in aquatic environments. These studies provide a framework for investigating how (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride might behave in similar contexts, including its biodegradability, presence in water and sediments, and potential for forming halogenated by-products when exposed to chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Environmental Health

The derivation of reference doses and concentrations for trimethylbenzenes and C9 aromatic hydrocarbon solvents, which share structural similarities and toxicological profiles with many industrial chemicals, provides insight into regulatory and health-based assessments. This work underscores the significance of understanding the toxicity and establishing safe exposure limits, which could be relevant for the safety evaluation of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride (Firth, 2008).

Advanced Oxidation Processes for Degradation

The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) offers a comprehensive overview of the mechanisms, by-products, and biotoxicity of AOPs in treating pharmaceutical compounds in water. This research could serve as a basis for exploring the degradation pathways and potential environmental impacts of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride, highlighting the importance of advanced treatment methods for reducing the ecological footprint of chemical contaminants (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Nanostructured Luminescent Micelles for Sensing Applications

Research on nanostructured luminescent micelles demonstrates their potential as efficient "functional materials" for sensing various compounds, including explosives. The principles and technologies discussed in this review could be adapted for the development of sensing applications targeting (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride or its metabolites, offering novel approaches for detection and monitoring in environmental or biological samples (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

CO2 Capture and Conversion Technologies

The review on CO2 capture via nitrogen-doped porous polymers and its catalytic conversion into fuels provides an overview of sustainable technologies for minimizing atmospheric CO2 levels. This research suggests potential avenues for utilizing (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride in catalytic processes or as a component in the development of advanced materials for environmental remediation and energy production (Mukhtar et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

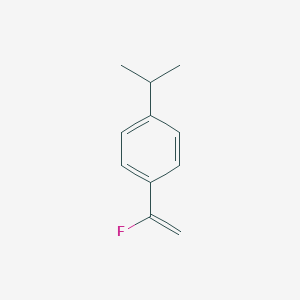

N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYKDPIWNRKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride | |

CAS RN |

1009-69-4 | |

| Record name | NSC75736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)